(Rac)-3'-Hydroxy simvastatin
Description
Overview of Statin Class Metabolism and Activity
Statins are a class of drugs that lower cholesterol levels by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.orgnih.govwikipedia.org This enzyme is crucial for the synthesis of cholesterol in the liver. wikipedia.orgclinpgx.org By blocking this enzyme, statins reduce the production of mevalonate, a key precursor in the cholesterol biosynthesis pathway. wikipedia.orgwikipedia.org This leads to a decrease in cholesterol levels in liver cells, which in turn stimulates the production of LDL receptors that draw cholesterol out of the blood.
The chemical properties of statins, such as their hydrophilicity (water-loving) or lipophilicity (fat-loving), influence their absorption, metabolism, and elimination. clinpgx.org More lipophilic statins like simvastatin (B1681759) can enter cells through passive diffusion. nih.gov
Significance of Hydroxylated Metabolites in Drug Discovery and Development
The study of drug metabolites, particularly hydroxylated metabolites, is a critical aspect of drug discovery and development. The introduction of a hydroxyl group can significantly alter a molecule's properties, including its biological activity, solubility, and bioavailability. mdpi.com This process, known as hydroxylation, can lead to derivatives with superior properties compared to the parent compound. nih.gov
Historical Context and Discovery of (Rac)-3'-Hydroxy Simvastatin as a Simvastatin Metabolite
The journey of statins began with the discovery of mevastatin (compactin) by Japanese biochemist Akira Endo in 1976 from the fungus Penicillium citrinum. wikipedia.orgnews-medical.net This was followed by the discovery of lovastatin (B1675250) from Aspergillus terreus by researchers at Merck. news-medical.netwikipedia.org Simvastatin was then synthetically derived from a fermentation product of A. terreus, resulting in a more potent HMG-CoA reductase inhibitor. nih.govwikipedia.org
Following the development and clinical use of simvastatin, studies on its metabolism led to the identification of its various metabolites, including this compound. medchemexpress.comsmallmolecules.combldpharm.com This metabolite is a product of the biotransformation of simvastatin in the body. The identification of such metabolites is a standard part of the drug development process to understand the complete fate of a drug in the body.
Rationale for Investigating this compound Beyond Parent Compound Studies
Interactive Data Table: Key Characteristics of Simvastatin and its Metabolism
| Feature | Description |
| Drug Class | Statin nih.gov |
| Primary Target | HMG-CoA reductase wikipedia.orgclinpgx.org |
| Mechanism of Action | Competitive inhibition of HMG-CoA reductase wikipedia.orgclinpgx.org |
| Parent Compound | Simvastatin medchemexpress.com |
| Metabolite | This compound medchemexpress.com |
| Primary Site of Metabolism | Liver clinpgx.org |
| Key Metabolic Enzymes | Cytochrome P450 (CYP) family, particularly CYP3A4 droracle.ai |
Structure
2D Structure
Properties
IUPAC Name |
[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOKLGKFIIZWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Stereochemistry of Rac 3 Hydroxy Simvastatin
Chemoenzymatic and Chemical Synthetic Routes to (Rac)-3'-Hydroxy Simvastatin (B1681759)
The synthesis of (Rac)-3'-Hydroxy simvastatin, primarily for its use as an analytical reference standard in metabolic studies, can be approached through total synthesis or by the derivatization of existing precursors.
Total Synthesis Approaches
While a dedicated total synthesis for this compound is not extensively documented in peer-reviewed literature, its structure lends itself to established strategies for statin synthesis. These routes typically involve the convergent synthesis of two key fragments: the polycyclic hexahydronaphthalene (B12109599) core and the chiral side chain, which in this case would be a hydroxylated version.
A plausible total synthesis would involve:
Synthesis of the Hexahydronaphthalene Core: This can be achieved through multi-step organic synthesis, often starting from simpler cyclic precursors and building the complex ring system.
Synthesis of the Hydroxylated Side Chain: The critical component would be the synthesis of a precursor to the 3-hydroxy-2,2-dimethylbutanoate moiety. This could be prepared from commercially available starting materials like 3-hydroxy-2,2-dimethylbutanoic acid.
Coupling and Elaboration: The core and side chain fragments would then be coupled. Subsequent chemical transformations would be required to install the dihydroxyheptanoic acid pharmacophore, a common feature in all statins, often constructed using techniques like stereoselective aldol (B89426) reactions and reductions. Chemoenzymatic methods, employing enzymes like alcohol dehydrogenases, are often used to set the stereocenters of the diol with high enantiomeric excess.
Semi-Synthetic Derivatization from Simvastatin Precursors
A more direct route to this compound involves the chemical modification of simvastatin or its precursors. Simvastatin itself is produced semi-synthetically from lovastatin (B1675250), a natural product fermented from Aspergillus terreus.
The key transformation in a semi-synthetic approach would be the selective hydroxylation of the tertiary carbon at the 3'-position of the 2,2-dimethylbutyrate side chain of simvastatin. This is a challenging chemical transformation due to the relative inertness of the C-H bond. Potential methods could include:
Oxidative Methods: Using strong oxidizing agents, though this often lacks selectivity and can lead to a mixture of products.
Biocatalytic Hydroxylation: Utilizing isolated enzymes or whole-cell systems. Cytochrome P450 enzymes, known for their ability to hydroxylate unactivated C-H bonds, are the biological catalysts for this transformation in vivo and could potentially be harnessed for a chemoenzymatic synthesis.
The most common precursor for simvastatin synthesis is monacolin J, which is lovastatin without the methylbutyrate side chain. A semi-synthetic strategy could intercept this pathway.
| Synthetic Route | Key Precursors | Key Transformations | Challenges |
| Total Synthesis | Simple cyclic compounds, 3-hydroxy-2,2-dimethylbutanoic acid | Diels-Alder reaction, Aldol condensation, Stereoselective reduction | Long synthetic sequence, protecting group manipulation, stereocontrol |
| Semi-Synthesis | Simvastatin, Monacolin J | Selective C-H hydroxylation, Acylation | Low reactivity of the target C-H bond, lack of selectivity, over-oxidation |
Enantioselective Synthesis of 3'-Hydroxy Simvastatin Enantiomers
The 3'-hydroxy group introduces a new stereocenter, meaning 3'-Hydroxy simvastatin exists as a pair of enantiomers: (3'R)-Hydroxy simvastatin and (3'S)-Hydroxy simvastatin. Enantioselective synthesis is crucial for studying the distinct biological properties of each isomer.
Strategies to achieve enantioselectivity include:
Chiral Pool Synthesis: Starting the synthesis of the side chain from an enantiomerically pure starting material, such as (R)- or (S)-3-hydroxy-2,2-dimethylbutanoic acid.
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity during the synthesis. For instance, an asymmetric hydroxylation reaction could be used to install the 3'-hydroxyl group.
Enzymatic Resolution: Using enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of a precursor, allowing for the separation of the two enantiomers.
Reviews on the stereoselective synthesis of HMG-CoA reductase inhibitors highlight the importance of controlling the stereochemistry of the side chain to ensure biological activity.
Racemic Mixture Preparation and Characterization
For many analytical and initial screening purposes, a racemic mixture of this compound is sufficient. This is typically what is produced when a non-stereoselective synthesis is performed. The primary source of this compound for research is often through isolation from in vitro metabolism studies where simvastatin is incubated with liver microsomes containing cytochrome P450 enzymes.
Once prepared or isolated, the racemic mixture must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from simvastatin and other metabolites.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure, including the position of the newly introduced hydroxyl group.
Stereochemical Considerations in Biological Activity and Metabolism
Stereochemistry plays a critical role in the pharmacology and metabolism of statins. The biological activity of simvastatin resides in its β-hydroxy acid form, specifically the (3R, 5R)-isomer, which is a potent inhibitor of HMG-CoA reductase.
The introduction of the 3'-hydroxyl group adds another layer of stereochemical complexity. The two enantiomers, (3'R) and (3'S), can exhibit different biological activities and metabolic fates.
Metabolism: The biotransformation of simvastatin to 3'-hydroxy simvastatin is catalyzed primarily by cytochrome P450 3A4 and 3A5 (CYP3A4/5). google.com These enzymes are known to be highly regio- and stereoselective. semanticscholar.org It is therefore likely that the formation of one enantiomer, (3'R) or (3'S), is favored over the other during metabolism.
Biological Activity: The configuration of the new stereocenter at the 3'-position can influence how the molecule interacts with its target, HMG-CoA reductase, as well as with metabolic enzymes and transporters. It is plausible that one enantiomer retains more of the inhibitory activity of the parent drug, while the other may be less active or inactive. The difference in spatial arrangement of the hydroxyl group can affect binding affinity and orientation within the enzyme's active site.
Biochemical Formation and Biotransformation of Rac 3 Hydroxy Simvastatin
Enzymatic Pathways Leading to 3'-Hydroxylation of Simvastatin (B1681759).nih.govnih.gov
The creation of (Rac)-3'-Hydroxy simvastatin from its parent compound, simvastatin, is a sophisticated enzymatic process. Simvastatin, a prodrug, is initially hydrolyzed to its active open-acid form, simvastatin acid. t3db.caresearchgate.net It is the lactone form of simvastatin, however, that undergoes microsomal metabolism to form hydroxylated metabolites. nih.gov The primary reaction is a Phase I metabolic process known as hydroxylation.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolite Formation.nih.govnih.govresearchgate.net
Central to the formation of this compound are the cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for drug metabolism. peerj.com Extensive in vitro research using human liver microsomes has pinpointed the CYP3A subfamily as the main catalyst for simvastatin's metabolism. nih.gov
Specifically, CYP3A4 is the principal enzyme responsible for the 3'-hydroxylation of simvastatin. nih.govnih.govpharmgkb.org Studies with recombinant human P450 enzymes have demonstrated that both CYP3A4 and CYP3A5 can catalyze the formation of 3'-hydroxy simvastatin. nih.gov However, CYP3A4 exhibits a significantly higher affinity for simvastatin, making it the more dominant player in this metabolic pathway. nih.gov The metabolism of simvastatin's active form, simvastatin hydroxy acid, is also primarily mediated by CYP3A4/5, accounting for at least 80% of its conversion in human liver microsomes. nih.gov
The formation of 3'-hydroxy simvastatin, along with other metabolites like 6'-exomethylene simvastatin and 3',5'-dihydrodiol simvastatin, occurs with high intrinsic clearances in human liver microsomes, which aligns with the extensive metabolism of simvastatin observed in the body. nih.gov
Tissue and Species-Specific Differences in this compound Formation (Focus on in vitro and animal models).researchgate.net
The metabolic processing of simvastatin, including the formation of this compound, exhibits notable differences across various tissues and animal species, as demonstrated in preclinical research.
The liver is the primary site of simvastatin metabolism due to its high concentration of metabolizing enzymes and significant first-pass effect. nih.govfda.gov Animal studies in rats and dogs have shown high hepatic extraction of simvastatin. nih.gov In vitro studies using rat liver microsomes have identified 3"-hydroxy simvastatin as a major metabolite. nih.gov
Species-specific variations in enzyme activity lead to different metabolic profiles. For instance, rodent plasma contains high levels of esterase activity, which favors the rapid hydrolysis of simvastatin to its active acid form. nih.govresearchgate.net This can influence the subsequent metabolic pathways, including hydroxylation. A study evaluating controlled-release and immediate-release simvastatin tablets in rats and dogs highlighted these differences; in rats, simvastatin was not detected in plasma due to its rapid hydrolysis. researchgate.netkoreascience.kr
Furthermore, some metabolic pathways appear to be unique to certain species. For example, a metabolite formed through beta-oxidation pathways of fatty acid metabolism was identified in rodents but not in other species. nih.gov Animal models, including rabbits, mice, and rats, have all been used to study the effects of statins, with varying responses in cholesterol reduction observed across species. nih.gov
Glucuronidation and Further Metabolism of this compound in vitro and in Animal Models.researchgate.net
Following its formation, this compound, along with other simvastatin metabolites, can undergo further Phase II metabolism, primarily through glucuronidation. This process involves the conjugation of the metabolite with glucuronic acid, which generally increases its water solubility and facilitates its excretion from the body.
The active hydroxy acid forms of simvastatin and its oxidative metabolites are substrates for UDP-glucuronosyltransferases (UGTs). researchgate.net Specifically, UGT1A1 and UGT1A3 have been implicated in the glucuronidation of simvastatin acid, which can then be converted back to the simvastatin lactone form. pharmgkb.org This interconversion between the acid and lactone forms is a dynamic process. researchgate.net
In vitro studies with rat liver hepatocytes have been used to investigate the metabolic profile of simvastatin. While numerous Phase I metabolites were identified, no Phase II metabolites were detected under the specific conditions of one study, suggesting that the extent of glucuronidation can vary based on the experimental model. mdpi.com In vivo, the majority of a dose of simvastatin is eliminated in the bile, which includes glucuronidated metabolites. nih.govnih.gov
Impact of Genetic Polymorphisms on Metabolic Enzyme Activity (General concept).nih.gov
Genetic variations, or polymorphisms, in the genes that code for metabolic enzymes can significantly alter their activity, leading to inter-individual differences in drug metabolism. plos.org This concept is particularly relevant for drugs like simvastatin that are heavily reliant on enzymes like CYP3A4 for their clearance. nih.govplos.org
Polymorphisms in the CYP3A4 and CYP3A5 genes can lead to decreased or altered enzyme function. peerj.comnih.gov For example, the CYP3A422 allele is associated with reduced CYP3A4 enzyme activity. nih.govfrontiersin.org Individuals carrying this variant may metabolize simvastatin more slowly, leading to higher plasma concentrations of the drug. nih.govfrontiersin.orgpharmgkb.org Similarly, the CYP3A5 3 loss-of-function allele is associated with increased plasma concentrations of simvastatin. nih.gov
These genetic differences can impact the rate of formation of metabolites like this compound. Individuals with reduced CYP3A4/5 activity, often referred to as poor or intermediate metabolizers, may have a different metabolic profile compared to extensive metabolizers who have normal enzyme function. plos.org The study of these genetic factors is a key component of pharmacogenetics, aiming to personalize drug therapy based on an individual's genetic makeup. peerj.complos.org
Table of Key Metabolic Enzymes and Their Roles:
| Enzyme/Co-factor | Role in this compound Metabolism |
|---|---|
| CYP3A4 | Primary enzyme responsible for the 3'-hydroxylation of simvastatin. nih.govnih.govpharmgkb.org |
| CYP3A5 | Also catalyzes the 3'-hydroxylation of simvastatin, but with lower affinity than CYP3A4. nih.gov |
| CYP2C8 | Plays a minor role in the metabolism of simvastatin hydroxy acid. nih.gov |
| Carboxylesterases (e.g., CES1) | Involved in the initial hydrolysis of the simvastatin lactone prodrug to its active acid form. pharmgkb.orgjst.go.jp |
| Paraoxonases (e.g., PON1) | Also participates in the hydrolysis of the simvastatin lactone. pharmgkb.org |
| NADPH | Essential co-factor providing reducing equivalents for CYP450-mediated reactions. nih.govmdpi.com |
| UGT1A1/UGT1A3 | Catalyze the glucuronidation of simvastatin acid, a Phase II metabolic step. pharmgkb.org |
Molecular and Cellular Pharmacology of Rac 3 Hydroxy Simvastatin
HMG-CoA Reductase Inhibition Profile of (Rac)-3'-Hydroxy Simvastatin (B1681759) in vitro
The primary mechanism of action for all statins is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govarchivesofmedicalscience.com This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor for cholesterol and various other isoprenoids. drugbank.commdpi.com
Table 1: Comparative HMG-CoA Reductase Inhibition by Various Statins
| Statin | IC50 (nM) |
| Rosuvastatin | 5.4 |
| Atorvastatin | 8.2 |
| Cerivastatin | 10.0 |
| Simvastatin | 11.2 |
| Fluvastatin | 27.6 |
| Pravastatin | 44.1 |
This table, adapted from research findings, shows the comparative 50% inhibitory concentrations (IC50) for several statins against HMG-CoA reductase. researchgate.net Note that the value for Simvastatin represents the parent active compound.
Receptor and Enzyme Binding Studies (Non-HMG-CoA Reductase)
Beyond the primary target of HMG-CoA reductase, the effects of statins on other cellular pathways are generally not due to direct binding to other receptors or enzymes. Instead, these "pleiotropic" effects are a downstream consequence of inhibiting the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.govmdpi.com These isoprenoid lipids are essential for the post-translational modification (prenylation) of various intracellular signaling proteins, particularly small GTP-binding proteins like Ras, Rho, and Rac. nih.govahajournals.orgnih.gov
By depleting the cellular pool of FPP and GGPP, statins prevent the proper membrane localization and function of these signaling molecules. nih.govresearchgate.net For example, the inhibition of Rac1, a subunit of NADPH oxidase, is a key mechanism behind the antioxidant effects of statins. nih.govnih.gov This inhibition occurs because Rac1 requires geranylgeranylation to translocate to the cell membrane and activate the enzyme complex. nih.govrevportcardiol.org Therefore, the influence of (Rac)-3'-Hydroxy simvastatin on these other pathways is mediated indirectly through the inhibition of HMG-CoA reductase.
Cellular Mechanisms of Action in vitro (e.g., cell signaling pathways, gene expression modulation)
The direct consequence of HMG-CoA reductase inhibition by this compound is the disruption of the cholesterol biosynthesis pathway. researchgate.netnih.gov In vitro studies using various cell lines have demonstrated that treatment with simvastatin leads to a significant reduction in total cellular cholesterol levels. For example, in human cholangiocarcinoma cell lines, simvastatin treatment not only reduced cell viability but also caused a significant decrease in total cellular cholesterol. nih.gov This depletion of cholesterol and its precursors triggers a compensatory upregulation of LDL receptor expression on the cell surface, which enhances the clearance of LDL from the extracellular environment. ahajournals.orgnih.gov
The inhibition of isoprenoid synthesis gives rise to numerous cholesterol-independent, or pleiotropic, effects that have been extensively studied in cultured cells. nih.govscispace.com These effects contribute to the broader therapeutic benefits of statins beyond lipid-lowering.
Anti-inflammatory Effects: Simvastatin has demonstrated significant anti-inflammatory properties in various in vitro models. It can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govscispace.com In cultured human oral epithelial cells, simvastatin decreased cytokine production stimulated by IL-1α, an effect that was reversed by the addition of GGPP, highlighting the role of isoprenoid-dependent pathways. scispace.com Furthermore, simvastatin has been shown to suppress the activation of key inflammatory transcription factors like NF-κB and AP-1. scispace.com Studies on immune cells have shown that simvastatin can suppress T-cell proliferation and proinflammatory cytokine production by macrophages. nih.gov
Antioxidant Pathways: Statins exert antioxidant effects primarily by inhibiting the activity of NADPH oxidases, a major source of reactive oxygen species (ROS) in vascular cells. nih.govahajournals.org The mechanism involves preventing the isoprenylation and subsequent activation of the Rac1 GTPase subunit. nih.govrevportcardiol.orgahajournals.org In THP-1 monocytes, simvastatin inhibited superoxide (B77818) anion production in a dose-dependent manner and prevented the translocation of Rac to the membrane. nih.gov Additionally, statins can enhance cellular antioxidant defenses. In endothelial cells, statins were found to increase the S-nitrosylation and activity of thioredoxin, an important redox-regulatory protein, thereby reducing intracellular ROS levels. ahajournals.org These antioxidant actions are dependent on HMG-CoA reductase inhibition, as they are reversed by the addition of mevalonate. ahajournals.org
Table 2: Summary of In Vitro Pleiotropic Effects of Simvastatin
| Cellular Effect | Pathway/Mechanism | Cell Type Example | Reference |
| Anti-inflammatory | Decreased IL-6, IL-8 production; Inhibition of NF-κB and AP-1 | Human oral epithelial cells (KB cells) | scispace.com |
| Suppression of TNF-α, IL-1β | Macrophages, Monocytes | nih.govnih.gov | |
| Reduced T-cell proliferation | Lymphocytes | archivesofmedicalscience.comnih.gov | |
| Antioxidant | Inhibition of NADPH oxidase activity via Rac1 inhibition | Monocytes (THP-1), Endothelial cells | nih.govahajournals.org |
| Reduced superoxide production | Monocytes (THP-1) | nih.gov | |
| Increased activity of Thioredoxin | Endothelial cells | ahajournals.org | |
| Endothelial Function | Increased eNOS expression and stability | Bovine aortic endothelial cells | revportcardiol.org |
Structure-Activity Relationship (SAR) of 3'-Hydroxylation on Simvastatin's Pharmacological Activity
The pharmacological activity of simvastatin is primarily attributed to its ability, in its active hydroxy acid form, to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. core.ac.ukrxlist.com Simvastatin itself is an inactive lactone prodrug that requires in vivo hydrolysis to its open-ring β-hydroxyacid form, simvastatin acid (SVA), to exert its inhibitory effect on the enzyme. rxlist.commdpi.comdrugbank.com The subsequent metabolism of simvastatin, primarily by the cytochrome P450 enzyme CYP3A4, leads to the formation of several oxidized metabolites, including this compound. nih.govfda.gov The impact of this specific hydroxylation at the 3'-position on the molecule's pharmacological activity is a key aspect of its structure-activity relationship (SAR).
Detailed research into the inhibitory potential of simvastatin's various metabolites reveals that the introduction of a hydroxyl group at the 3'-position of the decalin ring system has a profound and detrimental effect on its ability to inhibit HMG-CoA reductase. An in vitro study directly comparing the activity of SVA to its hydroxylated metabolites found that 3'-hydroxy simvastatin, in its corresponding acid form, completely lacked inhibitory activity against the HMG-CoA reductase enzyme. core.ac.uk This finding indicates that the structural integrity of this specific region of the molecule is critical for effective binding to the active site of the enzyme.
This loss of activity with 3'-hydroxylation stands in stark contrast to the effects of hydroxylation at other positions on the simvastatin molecule. For instance, other metabolites where modification occurs on the side chain retain significant inhibitory capacity. The same study demonstrated that the 6'-hydroxymethyl metabolite (6'-CH2OH-SV) and the 6'-carboxy metabolite (6'-COOH-SV) retained approximately 90% and 40%, respectively, of the HMG-CoA reductase inhibitory activity of the parent simvastatin acid. core.ac.uk Another major active metabolite is the 6'-exomethylene derivative. drugbank.com This highlights that while the core HMG-like moiety is essential for competitive inhibition, modifications at the 3'-position specifically are not tolerated for maintaining pharmacological function, unlike modifications at other sites which may only moderately reduce potency.
The active site of HMG-CoA reductase forms a narrow pocket, and the binding of statins involves both the HMG-like portion and hydrophobic interactions of the ring system. helsinki.fi The introduction of a polar hydroxyl group at the 3'-position likely disrupts the precise hydrophobic interactions within the enzyme's active site that are necessary for the high-affinity binding of simvastatin acid. This makes 3'-hydroxylation a key deactivating step in the metabolic pathway of simvastatin.
Interactive Data Table: Relative Inhibitory Activity of Simvastatin Metabolites on HMG-CoA Reductase
The table below summarizes the reported inhibitory activity of various simvastatin metabolites in their active acid forms, relative to simvastatin acid (SVA).
| Compound Name | Position of Modification | Relative Inhibitory Activity vs. SVA (%) |
| Simvastatin Acid (SVA) | - | 100% |
| 3'-Hydroxy simvastatin | 3'-position | 0% core.ac.uk |
| 6'-Hydroxymethyl-SV | 6'-position | ~90% core.ac.uk |
| 6'-Carboxy-SV | 6'-position | ~40% core.ac.uk |
Preclinical Pharmacological Investigations of Rac 3 Hydroxy Simvastatin
In Vivo Studies in Animal Models
No dedicated studies were found that evaluated the lipid-lowering efficacy of (Rac)-3'-Hydroxy simvastatin (B1681759) in animal models of hyperlipidemia. Research in this area has consistently used simvastatin to demonstrate reductions in cholesterol and other lipids. researchgate.netispub.com
Similarly, there are no specific reports from animal models of atherosclerosis that detail any cardiovascular protective effects attributable solely to (Rac)-3'-Hydroxy simvastatin. The beneficial effects of simvastatin in reducing atherosclerotic plaque development and improving endothelial function have been documented, but the role of its individual metabolites in these processes is yet to be elucidated. ahajournals.orgnih.govnih.gov
Neuroprotective or Other Therapeutic Potentials in Specific Disease Animal Models
Similarly, there is a lack of specific data on the neuroprotective or other therapeutic potentials of this compound in animal models of disease. The neuroprotective effects of statins in conditions like stroke, Alzheimer's disease, Parkinson's disease, and spinal cord injury are well-documented for the parent compounds. nih.govresearchgate.netnih.gov These effects are often linked to the modulation of inflammatory pathways and the promotion of neuronal survival. clinpractice.ru For example, simvastatin has been shown to have neuroprotective effects in various animal models, but the specific role of its metabolites, including this compound, has not been elucidated. nih.govunivmed.org
Comparative Pharmacodynamics of this compound vs. Simvastatin in Animal Models
No direct comparative pharmacodynamic studies between this compound and simvastatin in animal models were identified in the available literature. Such studies would be essential to understand whether the metabolite has a similar, more potent, or different pharmacological profile compared to the parent drug. While the general mechanisms of statins, such as the inhibition of Rac1 activation, have been explored, the specific activities of their metabolites remain an under-researched area. nih.govnih.gov
Analytical Methodologies for Detection and Quantification of Rac 3 Hydroxy Simvastatin
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for isolating (Rac)-3'-Hydroxy simvastatin (B1681759) from complex biological matrices, ensuring accurate identification and quantification. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of simvastatin and its metabolites. jocpr.com HPLC systems, often paired with UV detection, can effectively separate these compounds. nih.govbioline.org.br For instance, a reversed-phase HPLC method using a C18 column and a mobile phase of acetonitrile (B52724) and water has been successfully employed for the estimation of simvastatin. researchgate.net Another method utilized a C8 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727) for the determination of simvastatin in tablet formulations. semanticscholar.org While effective for quantification in pharmaceutical dosage forms, HPLC with UV detection may lack the sensitivity required for detecting the low concentrations of metabolites typically found in biological samples. nih.gov
To enhance sensitivity and specificity, HPLC is frequently coupled with mass spectrometry (MS), a combination known as LC-MS. mdpi.com This hyphenated technique is a powerful tool for the simultaneous determination of simvastatin and its hydroxy acid form in human plasma. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied to the analysis of simvastatin and its metabolites in biological fluids like plasma and urine. mdpi.comresearchgate.net In some GC-MS methods, simvastatin can be analyzed without prior derivatization. researchgate.net The electron ionization (EI) mass spectrum of simvastatin shows a characteristic molecular ion peak that aids in its identification. researchgate.net GC-MS-based metabolomic profiling has been utilized to investigate the changes in metabolites in response to simvastatin treatment in animal models. nih.govnih.gov This approach allows for the monitoring of a wide range of metabolites simultaneously, providing a comprehensive view of the metabolic effects of the drug. nih.govplos.org
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. UPLC, when coupled with tandem mass spectrometry (UPLC-MS/MS), is a highly effective method for investigating simvastatin and its related substances. researchgate.net This technique has been used for the simultaneous quantification of simvastatin and its active metabolite, simvastatin acid, in human plasma. nih.govresearchgate.net The use of a UPLC system with a C18 column allows for efficient separation of the analytes before they are introduced into the mass spectrometer for detection and quantification. nih.gov
Mass Spectrometry (MS) Based Methods for Structure Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of (Rac)-3'-Hydroxy simvastatin, providing detailed structural information and highly sensitive quantification.
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem mass spectrometry (MS/MS) is the gold standard for the selective and sensitive quantification of drug metabolites in complex biological matrices. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been extensively developed and validated for the simultaneous determination of simvastatin and its metabolites, including the hydroxy acid form, in human plasma. nih.govnih.govnih.gov These methods often employ a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govmedpharmres.com The use of stable isotope-labeled internal standards further enhances the accuracy and precision of these assays. nih.gov
The following table summarizes typical mass transitions used for the analysis of simvastatin and its acid metabolite in LC-MS/MS methods:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Simvastatin (SV) | 436.3 | 285.2 | Positive |
| Simvastatin Acid (SVA) | 437.2 | 303.2 | Positive |
| Simvastatin (SV) | 436.00 | 285.15 | Positive |
| Simvastatin Acid (SVA) | 435.10 | 319.15 | Negative |
Data compiled from multiple sources. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the confident identification and structural elucidation of metabolites. nih.gov MALDI Orbitrap MS, a type of HRMS, has been used to detect and characterize simvastatin and its metabolites in various rat tissues and biological samples. nih.govresearchgate.netresearchgate.net This technique allows for the differentiation of compounds with very similar nominal masses, aiding in the identification of novel metabolites. nih.gov LC-HRMS/MS methods have also been developed for the comprehensive identification and quantification of multiple statins and their active metabolites, including simvastatin hydroxy acid. nih.gov The high resolving power of HRMS instruments enables the determination of the elemental composition of an ion, providing strong evidence for the identity of a detected metabolite. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of molecular structures. While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in publicly available literature, the structural analysis of its parent compound, simvastatin, provides a foundational understanding. Studies have utilized solid-state NMR to investigate the different polymorphic forms of simvastatin, which can be crucial for characterizing reference standards of its metabolites. cas.cz
For the structural confirmation of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be essential. These experiments would allow for the unambiguous assignment of all proton and carbon signals, confirming the presence and position of the hydroxyl group on the simvastatin molecule. The chemical shifts would be compared to those of the parent simvastatin to identify the modifications corresponding to the hydroxylation.
In broader applications, NMR-based metabonomics has been employed to assess the systemic effects of simvastatin. nih.gov This approach can identify a range of endogenous metabolites affected by the drug, offering insights into its biochemical pathways and potential toxicity. nih.gov Although not directly focused on the structure of this compound, this highlights the utility of NMR in the broader context of simvastatin metabolism research. nih.gov
Table 1: Key NMR Techniques for Structural Elucidation
| NMR Experiment | Purpose |
| ¹H NMR | Provides information on the proton environment and connectivity. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings within the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Identifies long-range couplings between protons and carbons, aiding in the assembly of the molecular structure. |
Sample Preparation Strategies for Biological Matrices (e.g., plasma, tissue, cell lysates from animal models or in vitro studies)
The accurate quantification of this compound in biological matrices necessitates efficient sample preparation to remove interfering substances and concentrate the analyte. The choice of method depends on the nature of the biological matrix and the analytical technique employed.
Protein Precipitation: This is a common and straightforward method for plasma samples. It involves the addition of a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte can be collected, evaporated, and reconstituted in a suitable solvent for analysis. This method is relatively quick but may be less clean than other techniques.
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup. It involves the extraction of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical and is based on the polarity and solubility of this compound.
Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to protein precipitation and LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. The selection of the sorbent (e.g., C18, mixed-mode) is crucial for optimal recovery.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This is a miniaturized version of LLE that uses a small volume of organic solvent supported within the pores of a porous hollow fiber. rsc.org The analyte is extracted from the sample into the organic phase and then back-extracted into an acceptor solution inside the fiber. rsc.org This technique offers high enrichment factors and requires minimal solvent. rsc.org For statins, a two-phase system with an organic solvent like n-dodecane containing a carrier and an alkaline methanolic acceptor phase has been described. rsc.org
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Solubilization of lipids and precipitation of proteins with an organic solvent. researchgate.net | Fast, simple, and inexpensive. | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases. | Good cleanup, can handle larger sample volumes. | Can be labor-intensive and require larger volumes of organic solvents. |
| Solid-Phase Extraction | Adsorption of the analyte onto a solid sorbent followed by elution. | High selectivity, clean extracts, and potential for automation. | Can be more expensive and require method development. |
| Hollow-Fiber LPME | Extraction into a small volume of organic solvent supported by a porous hollow fiber. rsc.org | High enrichment factor, minimal solvent use, and good cleanup. rsc.org | Can be slower and require specialized equipment. |
Development and Validation of Bioanalytical Assays (for research purposes)
For research purposes, the development and validation of a robust bioanalytical assay are critical for generating reliable data on the pharmacokinetics of this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common approach.
Assay Development: The development process involves optimizing several key parameters:
Chromatographic Separation: A suitable HPLC column (e.g., C18) and mobile phase are selected to achieve good separation of this compound from endogenous matrix components and other related metabolites. researchgate.net Isocratic or gradient elution can be used to optimize the separation.
Detection: While UV detection is an option, tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, which is often necessary for the low concentrations of metabolites found in biological samples. nih.gov The MS is typically operated in the selected reaction monitoring (SRM) mode for quantitative analysis.
Internal Standard (IS): An appropriate internal standard is crucial for accurate quantification. The IS should have similar physicochemical properties and extraction recovery to the analyte. A stable isotope-labeled version of this compound would be an ideal IS.
Assay Validation: Once the assay is developed, it must be validated according to established guidelines to ensure its reliability. Key validation parameters include:
Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. researchgate.net This is typically assessed by analyzing calibration standards at several concentration levels.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision measures the reproducibility of the results. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov
Selectivity and Specificity: The assay must be able to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components.
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Matrix Effect: This assesses the influence of the biological matrix on the ionization of the analyte and IS in LC-MS/MS analysis.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) must be evaluated. researchgate.net
Table 3: Typical Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) nih.gov |
| Precision (CV%) | ≤15% (≤20% at the Lower Limit of Quantification) nih.gov |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Within acceptable limits, ensuring no significant ion suppression or enhancement. |
| Stability | Analyte concentration should not deviate significantly from the nominal concentration under tested conditions. |
Conclusion and Future Research Directions in Rac 3 Hydroxy Simvastatin Research
Unexplored Areas and Knowledge Gaps in its Preclinical Profile
While the formation of (Rac)-3'-Hydroxy simvastatin (B1681759) is well-documented, a deeper understanding of its specific contribution to the pleiotropic (non-cholesterol-lowering) effects of simvastatin is an area for further investigation. nih.gov The individual pharmacokinetic and pharmacodynamic profiles of this metabolite, independent of the parent drug, are not fully characterized. More research is needed to understand its potential for tissue-specific accumulation and effects. plos.org
Potential for Further Translational Research
Further translational research could focus on the potential clinical implications of inter-individual variability in the metabolism of simvastatin to (Rac)-3'-Hydroxy simvastatin. core.ac.uk This could involve investigating the impact of genetic polymorphisms in CYP3A enzymes on the formation of this metabolite and the subsequent clinical response and side effects. core.ac.uk Developing more sophisticated in vitro models that better mimic the human liver environment could also provide more accurate predictions of its metabolic fate.
Methodological Advancements and Emerging Technologies
Emerging analytical technologies, such as high-resolution mass spectrometry, can provide even greater sensitivity and specificity for the analysis of this compound and other metabolites. nih.gov The application of metabolomics approaches could help to uncover novel metabolic pathways and interactions related to simvastatin and its derivatives. Furthermore, advanced in silico modeling and simulation techniques could be employed to predict the pharmacokinetic behavior of this metabolite and guide future preclinical and clinical studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for producing (Rac)-3'-Hydroxy simvastatin, and how do they differ in yield and stereochemical control?
- Methodological Answer : The synthesis of this compound typically involves enzymatic hydroxylation or chemical modification of simvastatin precursors. For enzymatic approaches, directed evolution of Simvastatin Synthase (e.g., Actinoplanes teichomyceticus) has been optimized to introduce hydroxyl groups at specific positions. Gao et al. (2009) demonstrated that iterative saturation mutagenesis improves regioselectivity, achieving >80% yield in some cases . Chemical synthesis often employs chiral catalysts or protecting groups to manage racemic mixtures, but enzymatic methods are preferred for stereochemical fidelity . Analytical validation (e.g., HPLC with UV detection, as per USP protocols) is critical to confirm purity and stereochemistry .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemical composition?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is the gold standard for purity analysis, as outlined in pharmacopeial guidelines . For stereochemical resolution, chiral stationary-phase HPLC or nuclear magnetic resonance (NMR) spectroscopy (e.g., NOE experiments) is recommended. Mass spectrometry (MS) should complement these methods to confirm molecular weight and detect impurities. Researchers must validate methods using reference standards and report relative retention times and peak area ratios to comply with reproducibility standards .
Q. What in vitro models are appropriate for preliminary pharmacological testing of this compound?
- Methodological Answer : Cell-based assays (e.g., hepatocyte cultures) are ideal for evaluating statin-induced HMG-CoA reductase inhibition. Dose-response curves should be generated using standardized protocols (e.g., ATP depletion assays). Parallel testing in CYP3A4-expressing systems is critical to assess metabolic stability, as hydroxylation impacts cytochrome P450 interactions. Researchers must include positive controls (e.g., simvastatin) and validate results with triplicate runs to minimize variability .
Advanced Research Questions
Q. How does the racemic mixture of this compound influence its pharmacokinetic profile compared to enantiopure forms?
- Methodological Answer : Racemic mixtures often exhibit divergent absorption and metabolism due to enantiomer-specific interactions. To evaluate this, administer this compound and its enantiomers separately in animal models (e.g., rats) and compare AUC (area under the curve) and Cmax via LC-MS/MS. Pharmacokinetic parameters should be modeled using non-compartmental analysis (NCA). Studies by Johnson et al. (2024) highlight computational tools for predicting enantiomer binding affinities to HMG-CoA reductase, which can guide experimental design .
Q. What experimental strategies can resolve contradictions in reported data on this compound’s cytotoxicity?
- Methodological Answer : Contradictions may arise from differences in cell lines, assay conditions, or metabolite interference. To address this:
- Perform comparative cytotoxicity assays across multiple cell types (e.g., HepG2 vs. primary hepatocytes).
- Quantify intracellular concentrations of the active metabolite (3'-hydroxy acid form) using LC-MS.
- Apply systematic error analysis (e.g., Monte Carlo simulations) to identify confounding variables.
- Cross-reference findings with transcriptomic data (e.g., RNA-seq) to link cytotoxicity to specific pathways .
Q. How can protein engineering optimize enzymatic synthesis of this compound for industrial-scale applications?
- Methodological Answer : Directed evolution of hydroxylases (e.g., P450 enzymes) can enhance catalytic efficiency and reduce byproduct formation. Key steps include:
- Screening mutant libraries using high-throughput fluorescence-activated cell sorting (FACS).
- Rational design of substrate-binding pockets via molecular dynamics simulations (e.g., AlphaFold predictions).
- Scale-up validation in bioreactors with controlled oxygenation and pH. Gao et al. (2009) achieved a 12-fold increase in activity by mutating residues near the heme center of Simvastatin Synthase .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. For multi-parametric data (e.g., lipid-lowering vs. liver toxicity), apply multivariate analysis (PCA or PLS-DA) to identify covarying factors. Bayesian hierarchical models are useful for integrating heterogeneous datasets (e.g., combining in vitro and in vivo results). Report confidence intervals and effect sizes to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
